2-(n-Butyl)-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles, which are derivatives of indole where one nitrogen atom replaces a carbon atom in the ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its ability to interact with biological targets.
2-(n-Butyl)-7-azaindole is classified under the category of azaindoles, specifically as a 7-azaindole. Azaindoles are recognized for their pharmacological properties, including anti-inflammatory and anticancer activities. The compound can be sourced from various synthetic routes that involve modifications of parent azaindole structures.
The synthesis of 2-(n-Butyl)-7-azaindole can be achieved through several methods, including:
These synthetic routes have been optimized for scalability and efficiency, enabling the production of significant quantities of 2-(n-Butyl)-7-azaindole.
The molecular formula for 2-(n-Butyl)-7-azaindole is . Its structure consists of a bicyclic framework featuring a nitrogen atom in the pyridine-like position (position 7) of the indole ring system.
Key structural data includes:
The compound's structural representation highlights the butyl group attached at the nitrogen position, influencing its chemical reactivity and biological interactions.
2-(n-Butyl)-7-azaindole participates in various chemical reactions typical for azaindoles:
The mechanism of action for 2-(n-Butyl)-7-azaindole largely depends on its interactions with biological targets. As an azaindole derivative, it may inhibit specific enzymes or receptors involved in disease pathways:
Quantitative data on binding affinities and inhibition constants are crucial for understanding its pharmacodynamics.
Key physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its structure and purity during synthesis.
2-(n-Butyl)-7-azaindole has several applications in scientific research:
The integration of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) into medicinal chemistry traces back to early investigations of kinase inhibitors, leveraging its capacity for bidentate hydrogen bonding in ATP-binding sites. Fragment-based drug design (FBDD) propelled this scaffold to prominence with the discovery of vemurafenib (PLX4032), an FDA-approved BRAF kinase inhibitor for melanoma treatment. This breakthrough validated 7-azaindole as a privileged pharmacophore for kinase targets [1] [8]. Subsequent derivatization yielded clinical candidates across diverse therapeutic areas:
Table 1: Evolution of Key 7-Azaindole-Based Therapeutics
Compound | Target | Therapeutic Area | Development Status |
---|---|---|---|
Vemurafenib | BRAF kinase | Oncology (Melanoma) | FDA-approved (2011) |
Pexidartinib | CSF1R kinase | Oncology | FDA-approved (2019) |
Fostemsavir | HIV-1 gp120 | Antiviral | FDA-approved (2020) |
AZD6738 | ATR kinase | Oncology | Phase II |
The scaffold’s synthetic versatility enabled systematic exploration of C2, C3, C5, and N1 substitutions, facilitating optimization of potency, selectivity, and pharmacokinetics. For example, 2-position modifications—such as the n-butyl chain in 2-(n-butyl)-7-azaindole—enhanced hydrophobic interactions in allosteric binding pockets, diversifying target applications beyond kinases [6] [9].
7-Azaindole serves as a strategic bioisostere for indole due to nitrogen substitution at the 7-position, which profoundly alters physicochemical and pharmacological properties:
Table 2: Physicochemical Comparison of Indole vs. 7-Azaindole
Property | Indole | 7-Azaindole | Pharmacological Impact |
---|---|---|---|
Log P | 2.14 | 1.32 | Enhanced solubility, reduced off-target binding |
Total PSA (Ų) | 15.8 | 28.7 | Improved membrane permeability |
H-Bond Donors | 1 | 1 | Maintains key interactions |
H-Bond Acceptors | 1 | 2 | Enhanced target engagement |
These advantages are exemplified by kinase inhibitors like Compound 12 (PI3Kγ IC₅₀ = 3.4 nM), where 7-azaindole conferred >100-fold selectivity over PI3Kα/δ isoforms—unachievable with indole analogs [5].
Protein-protein interactions (PPIs) represent challenging therapeutic targets due to large, shallow binding interfaces. The 2-(n-butyl)-7-azaindole scaffold addresses this via:
In neuroprotective applications, derivatives like ITH12657 exploit the n-butyl chain to allosterically activate protein phosphatase 2A (PP2A), rescuing Tau dephosphorylation in Alzheimer’s models. The alkyl group enhances blood-brain barrier penetration (log BB = 0.8) while maintaining low P-glycoprotein efflux [6]. This versatility establishes 2-(n-butyl)-7-azaindole as a versatile chemotype for "undruggable" PPI targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: